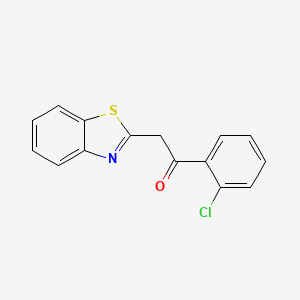

Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)-: is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- typically involves the condensation of 2-aminobenzothiazole with 2-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine, and are carried out in polar solvents like dimethylformamide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Benzothiazole: A simpler compound with similar biological activities.

2-Aminobenzothiazole: A precursor in the synthesis of Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)-.

2-Chlorobenzoyl Chloride: Another precursor used in the synthesis.

Uniqueness

Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various biological effects observed in research studies.

1. Synthesis and Structural Characteristics

Ethanone derivatives, particularly those containing benzothiazole moieties, are synthesized through various chemical pathways. The synthesis typically involves reactions between substituted benzothiazoles and aryl halides or isocyanates. For instance, the compound can be synthesized by reacting 2-benzothiazolyl isocyanate with 2-chlorophenylacetone under controlled conditions to yield the desired ethanone derivative.

2.1 Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole have shown efficacy against various bacterial strains and fungi. In vitro studies have reported minimal inhibitory concentrations (MICs) as low as 50 μg/mL for certain derivatives against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Ethanone derivative | 50 | Staphylococcus aureus |

| Ethanone derivative | 50 | Escherichia coli |

2.2 Antitumor Activity

Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- has been evaluated for its antitumor potential across various cancer cell lines. Studies indicate that this compound exhibits cytotoxic effects with IC50 values in the micromolar range against several cancer types, including breast (MCF-7), lung (A549), and gastric (NUGC-3) cancers . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.9 |

| A549 | 20.5 |

| NUGC-3 | 25.0 |

2.3 Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has been identified as a potent inhibitor of CK-1δ (Casein Kinase 1 delta), which plays a crucial role in various cellular processes including cell proliferation and survival . The structure-activity relationship indicates that modifications at specific positions on the benzothiazole ring can significantly enhance inhibitory potency.

The biological activity of ethanone derivatives is attributed to several mechanisms:

- DNA Binding : Compounds containing benzothiazole rings have shown a propensity to bind to DNA, particularly within the minor groove, which may interfere with DNA replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .

- Cell Cycle Arrest : The ethanone derivatives have been observed to induce cell cycle arrest at various phases, particularly at G1/S or G2/M checkpoints .

4.1 Study on Antitumor Activity

In a recent study evaluating the antitumor effects of ethanone derivatives on MCF-7 cells, researchers reported that treatment with these compounds resulted in significant reductions in cell viability compared to untreated controls. The study utilized an MTT assay to quantify cell proliferation and demonstrated that the presence of chlorinated substituents enhanced cytotoxicity .

4.2 Study on Antimicrobial Efficacy

Another study focused on assessing the antimicrobial properties of benzothiazole derivatives revealed that ethanone compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Properties

CAS No. |

1152582-09-6 |

|---|---|

Molecular Formula |

C15H10ClNOS |

Molecular Weight |

287.8 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)ethanone |

InChI |

InChI=1S/C15H10ClNOS/c16-11-6-2-1-5-10(11)13(18)9-15-17-12-7-3-4-8-14(12)19-15/h1-8H,9H2 |

InChI Key |

RTFIRZBPOKIAET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=NC3=CC=CC=C3S2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.